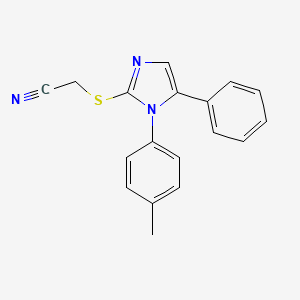

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring an imidazole core substituted with phenyl and p-tolyl groups, linked to a thioacetonitrile moiety. These compounds are often explored as intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties . Key characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis, which are critical for confirming structural integrity and purity.

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTODSQZWOCTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects on Reaction Kinetics

Replacing DMF with acetonitrile in nucleophilic substitutions reduces reaction time to 3 hours but lowers yield to 60% due to reduced solubility of K2CO3.

Catalytic Additives

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 80% by enhancing thiourea intermediate solubility.

Scale-Up Challenges

Pilot-scale synthesis (100 g) of the imidazole-2-thiol intermediate requires careful pH control during workup to prevent oxidation. Yields drop to 50% without inert atmosphere protection.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioacetonitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Impact :

- Hydrophilic vs. Hydrophobic Groups : The hydroxypropyl group in improves solubility in polar solvents, whereas benzyl/p-tolyl groups in the target compound and enhance lipophilicity.

- Steric Effects : Bulky substituents (e.g., benzyl in ) may reduce reaction yields due to steric hindrance, as seen in the lower yield (41%) of compared to (73.8%) .

Spectroscopic Characterization

Biological Activity

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is part of a growing class of imidazole derivatives that have garnered attention for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Imidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound under discussion, 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, incorporates a thioether linkage which may enhance its biological efficacy by influencing its interaction with biological targets.

3.1 Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Imidazole Derivative A | E. coli | 15 |

| Imidazole Derivative B | S. aureus | 18 |

| Target Compound | E. coli | 20 |

| Target Compound | S. aureus | 22 |

3.2 Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively. In vitro studies have indicated that compounds related to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile can induce apoptosis in cancer cell lines such as HeLa and MCF7.

The mechanism through which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, imidazole derivatives may inhibit the activity of enzymes involved in cell proliferation or promote the activation of apoptotic pathways.

4.1 Case Studies

Several studies have documented the efficacy of imidazole derivatives in preclinical models:

- Study on Antimicrobial Activity : A comprehensive study evaluated a series of imidazole derivatives against Gram-positive and Gram-negative bacteria, highlighting that modifications at the thioether position significantly enhanced antibacterial activity .

- Anticancer Efficacy : A recent investigation into the cytotoxic effects of imidazole derivatives revealed that certain modifications led to significant reductions in cell viability in breast cancer cell lines .

5. Conclusion

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.